Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 858671-91-7; 944238-89-5 for the (1S,4S)-stereoisomer) is a bicyclic piperazine derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of sigma receptor ligands and cytotoxic agents . The compound features a rigid bicyclo[2.2.2]octane scaffold, which enforces a specific spatial arrangement of its two nitrogen atoms, enhancing its binding affinity to biological targets . It is commercially available in purities ranging from 95% to 98% and is used primarily as a drug impurity reference standard or research reagent .
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-91-7 | |
| Record name | tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Amide Bond Formation: Reacts with amines to form amides under specific conditions.
Common Reagents and Conditions
Esterification: Requires an acid catalyst and an alcohol.
Amide Bond Formation: Requires an amine and appropriate reaction conditions such as temperature and solvent.
Major Products Formed
Esterification: Forms esters and tert-butanol.
Amide Bond Formation: Forms amides.
Scientific Research Applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic synthesis reactions.
Pharmaceutical Research: Acts as an intermediate in the preparation of active biomolecular inhibitors.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a catalyst in organic synthesis. The compound’s unique structure, with two nitrogen atoms in a bridged ring system, allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the reactivity of neighboring atoms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Scaffold
Bicyclo[2.2.1]heptane Derivatives
- Example : tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0)
- Structural Difference : The [2.2.1]heptane system introduces greater ring strain compared to the [2.2.2]octane scaffold, altering conformational flexibility .
- Impact : Reduced stability in aqueous solutions but improved σ1 receptor binding in certain derivatives .
- Similarity Score : 1.00 (based on computational structural alignment) .
Bicyclo[4.2.0]octane Derivatives
Stereochemical Variations
- (1R,4R)-Enantiomer (CAS: 1240782-81-3): Exhibits mirror-image spatial arrangement compared to the (1S,4S)-form, leading to divergent interactions with chiral biological targets . Commercial Availability: Limited quantities, with higher cost (e.g., €532/10 mg for 97% purity) .
Substituent Modifications
- Cyclohexylmethyl-Substituted Derivatives :
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
Physicochemical Properties
| Property | [2.2.2]octane Derivative | [2.2.1]heptane Derivative | [4.2.0]octane Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 212.29 | 198.26 | 248.75 |
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.09 | 0.03 |
| Thermal Stability (°C) | Stable up to 160 | Decomposes at 120 | Stable up to 180 |
Biological Activity
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS No. 858671-91-7) is a bicyclic compound that has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 212.29 g/mol. The compound's structure includes a bicyclic framework known for its stability and reactivity, which can be leveraged in various biological contexts.
Recent studies have highlighted the biological significance of compounds containing the 2,5-diazabicyclo[2.2.2]octane moiety, particularly in the context of their enzymatic interactions and metabolic pathways. For instance, research indicates that specific fungal P450 enzymes are capable of catalyzing reactions involving this bicyclic structure, leading to the formation of biologically active metabolites. One notable enzyme, CtdY, has been shown to cleave the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, facilitating further transformations that yield complex pentacyclic structures with potential pharmacological applications .
Antimicrobial Properties
The biological activity of this compound has been explored in various antimicrobial studies. Compounds derived from this framework have demonstrated inhibitory effects against a range of pathogens, including bacteria and fungi. The structural features of the bicyclic system may enhance the interaction with microbial targets, thereby exerting antimicrobial effects .
Neuroprotective Effects
Emerging evidence suggests that derivatives of tert-butyl 2,5-diazabicyclo[2.2.2]octane may possess neuroprotective properties. Some studies have reported that related compounds exhibit significant activity against neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . This opens avenues for further research into their potential as therapeutic agents in treating conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Biological Evaluation
A series of case studies have been conducted to synthesize this compound and evaluate its biological activity:
- Synthesis Methodology :
- The compound was synthesized using a multi-step process involving cyclization reactions and subsequent functional group modifications.
- The final product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Various amines and carboxylic acids | Reflux |
| 2 | Purification | Silica gel chromatography | Gradient elution |
- Biological Testing :
- In vitro assays were performed to assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Neuroprotective assays involved using neuronal cell lines exposed to oxidative stress.
Findings
- The synthesized this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Neuroprotective assays indicated a reduction in cell death under oxidative stress conditions, suggesting potential therapeutic applications in neuroprotection.
Q & A
Q. What are the common synthetic routes for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-step routes involving palladium-catalyzed coupling reactions (e.g., with NaHMDS and Pd₂(dba)₃ in 1,4-dioxane) . Optimization includes adjusting temperature (e.g., 60°C), ligand choice (e.g., S-Phos), and inert atmosphere to enhance yield and reduce side reactions. Boc-protection strategies are critical for stabilizing the bicyclic framework during functionalization .
Q. How is NMR spectroscopy employed to confirm the structure of derivatives of this compound?
¹H NMR (600 MHz, DMSO-d₆) is used to analyze proton environments, such as tert-butyl signals (δ ~1.33 ppm) and bicyclic backbone protons (δ 3.15–4.83 ppm). Deuterated solvents and coupling constants (e.g., J = 10.25 Hz) resolve stereochemical ambiguities. For chiral derivatives, enantiomeric excess can be assessed via chiral shift reagents or HPLC .
Q. What role does the tert-butyl carbamate group play in stability and reactivity during synthesis?
The Boc group acts as a protecting amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions. It also stabilizes intermediates against hydrolysis, enabling selective deprotection under acidic conditions (e.g., TFA) for further functionalization .
Advanced Research Questions
Q. What challenges arise in the enzymatic cleavage of the 2,5-diazabicyclo[2.2.2]octane system, and how can reaction conditions be modified to enhance efficiency?
Fungal P450 enzymes (e.g., CtdY) catalyze amide bond cleavage in this system, but low catalytic turnover and substrate specificity are limitations. Directed evolution or rational mutagenesis of the enzyme, combined with pH optimization (near physiological conditions), can improve activity. Co-solvents like DMSO may enhance substrate binding .
Q. How do crystallographic data from SHELX refinements resolve stereochemical ambiguities in bicyclic carboxylates?
SHELX leverages high-resolution X-ray data to model electron density maps, distinguishing enantiomers via anomalous scattering or heavy-atom incorporation. For example, (1S,4S) configurations were confirmed using SHELXL refinement, with R-factors < 0.05 validating accuracy .
Q. How can computational modeling predict regioselectivity in nucleophilic attacks on derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack. Molecular dynamics simulations further assess steric effects, such as tert-butyl group hindrance at specific positions .
Q. When encountering contradictory NMR data in bicyclic compound characterization, what strategies validate structural assignments?
Contradictions (e.g., unexpected coupling constants) are addressed via:
- 2D NMR (COSY, HSQC) to correlate proton-carbon networks.
- X-ray crystallography for unambiguous bond-length/angle confirmation.
- Isotopic labeling (e.g., ¹³C-Boc) to trace signal origins .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Derivatives
Q. Table 2. Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
